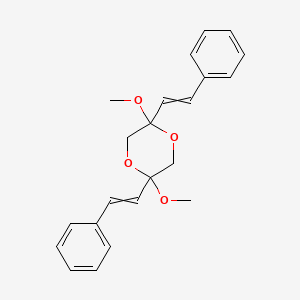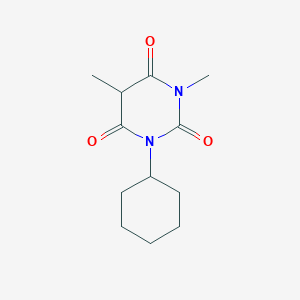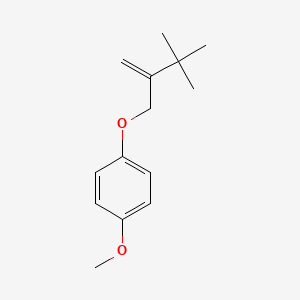
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methoxy group and a butoxy group containing a methylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 3,3-dimethyl-2-methylidenebutyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
93570-41-3 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(3,3-dimethyl-2-methylidenebutoxy)-4-methoxybenzene |
InChI |
InChI=1S/C14H20O2/c1-11(14(2,3)4)10-16-13-8-6-12(15-5)7-9-13/h6-9H,1,10H2,2-5H3 |
InChI Key |
NPYCUBJPNIFWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)COC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



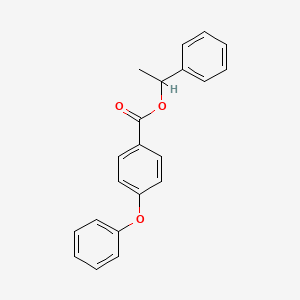

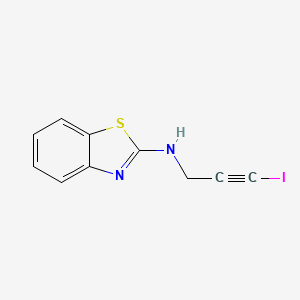
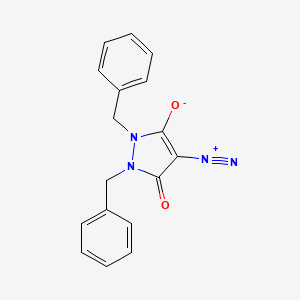
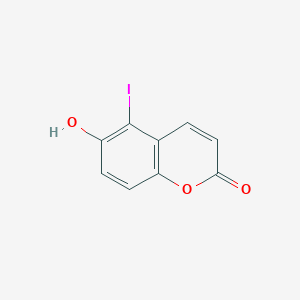
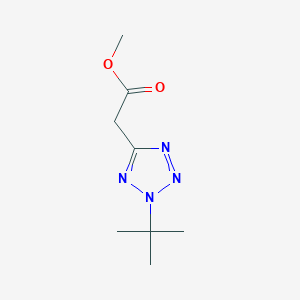

![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)

